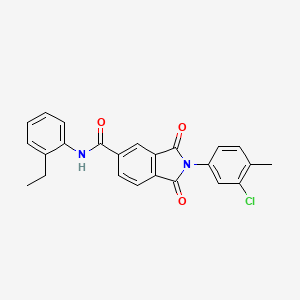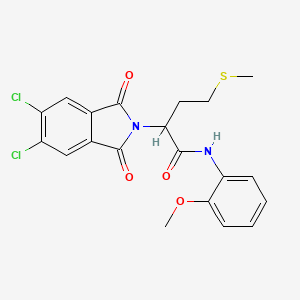amino]butan-1-ol](/img/structure/B4009251.png)
2-[[(3-methyl-2-thienyl)methyl](3-thienylmethyl)amino]butan-1-ol
Beschreibung
2-[(3-Methyl-2-thienyl)methylamino]butan-1-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The synthesis, structural analysis, and investigation of its physical and chemical properties are critical for understanding its utility in various fields. This report provides a detailed overview of the current research on this compound, focusing on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of 2-[(3-Methyl-2-thienyl)methylamino]butan-1-ol and its derivatives typically involves the strategic manipulation of functional groups to achieve the desired molecular architecture. Techniques such as catalytic hydrogenation over palladium on carbon in various solvents under mild conditions have been employed to synthesize chiral 1,2-amino alcohol derivatives from their Schiff bases, showcasing the versatility of synthetic methods in obtaining such compounds (Hegedüs et al., 2015). Furthermore, asymmetric synthesis methods have been developed to achieve high enantiomeric excesses, demonstrating the importance of stereochemistry in the synthesis of biologically active compounds (Mattei et al., 2011).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the structural identity of synthesized compounds. For instance, the resolution of racemic mixtures to obtain pure enantiomers with high enantiomeric excess through crystallization techniques has been successfully applied, highlighting the significance of molecular structure analysis in the synthesis of complex organic molecules (Sakai et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 2-[(3-Methyl-2-thienyl)methylamino]butan-1-ol and its analogs include various functional group transformations and coupling reactions. The reactivity of such compounds is often explored in the context of synthesizing more complex molecules or modifying existing structures for specific applications. For example, the synthesis of novel anti-inflammatory compounds through modifications of butan-2-one side chains demonstrates the potential for chemical modification in drug development (Goudie et al., 1978).
Physical Properties Analysis
The physical properties of 2-[(3-Methyl-2-thienyl)methylamino]butan-1-ol, such as solubility, melting point, and optical activity, are crucial for understanding its behavior in different environments and potential applications. These properties are typically determined through a combination of experimental measurements and theoretical calculations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of 2-[(3-Methyl-2-thienyl)methylamino]butan-1-ol. Investigations into its reactivity with various reagents, stability under different conditions, and potential for forming derivatives are essential for harnessing its chemical potential.
Eigenschaften
IUPAC Name |
2-[(3-methylthiophen-2-yl)methyl-(thiophen-3-ylmethyl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS2/c1-3-14(10-17)16(8-13-5-6-18-11-13)9-15-12(2)4-7-19-15/h4-7,11,14,17H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZWOGXWZWZGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CSC=C1)CC2=C(C=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one - ethanol (1:1)](/img/structure/B4009169.png)

![4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4009190.png)
![2-(ethoxycarbonyl)phenyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4009201.png)
![N~1~-(2,4-difluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4009204.png)
![5-methyl-2-[4-(4-pyridinylmethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4009208.png)
![4-[(4-carboxy-3-phenylbutanoyl)amino]benzoic acid](/img/structure/B4009241.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-N'-ethylurea](/img/structure/B4009245.png)
![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4009265.png)
![5-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4009266.png)
![N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B4009271.png)
![N-[4-acetyl-5-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4009279.png)

![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4009295.png)